molecular formula C20H21NO5 B3974603 2-(4-methoxyphenyl)-2-oxoethyl N-acetylphenylalaninate

2-(4-methoxyphenyl)-2-oxoethyl N-acetylphenylalaninate

Cat. No. B3974603
M. Wt: 355.4 g/mol
InChI Key: NZMXREUTENVRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl N-acetylphenylalaninate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is also known as NAPA-MOP and is a derivative of the amino acid phenylalanine.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl N-acetylphenylalaninate has potential applications in various scientific fields. In medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In biochemistry, NAPA-MOP has been used as a substrate for enzymes such as chymotrypsin and trypsin. In pharmacology, this compound has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-acetylphenylalaninate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition is thought to occur through the suppression of NF-κB activation. Additionally, NAPA-MOP has been shown to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain. Additionally, NAPA-MOP has been shown to have antioxidant properties and protect against oxidative stress. In vitro studies have also shown that this compound can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-2-oxoethyl N-acetylphenylalaninate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it an ideal substrate for enzymatic reactions. However, one limitation of using NAPA-MOP is its limited solubility in water. This can make it difficult to use in certain experiments and may require the use of organic solvents.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-2-oxoethyl N-acetylphenylalaninate. One area of interest is the development of this compound as a drug delivery system. Studies have shown that NAPA-MOP can cross the blood-brain barrier, which makes it a potential candidate for delivering drugs to the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, studies on the toxicity and safety of NAPA-MOP are needed to determine its potential as a therapeutic agent.

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-14(22)21-18(12-15-6-4-3-5-7-15)20(24)26-13-19(23)16-8-10-17(25-2)11-9-16/h3-11,18H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMXREUTENVRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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